molecular formula C24H20Sb+ B1235638 Tetraphenylstibonium CAS No. 15912-81-9

Tetraphenylstibonium

Cat. No. B1235638
CAS RN: 15912-81-9
M. Wt: 430.2 g/mol
InChI Key: SZOUUWBVOLRGQM-UHFFFAOYSA-N
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Description

Tetraphenylstibonium is a polyatomic cation consisting of four phenyl groups attached to stibonium. It derives from a hydride of a stibonium.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Novel Antimony Complexes : Tetraphenylstibonium salts were used to synthesize novel antimony complexes with cyclic and linear structures, contributing to the understanding of molecular architectures in coordination chemistry (Sharutin et al., 2004).

  • Mixed-Ligand Complex Synthesis : Tetraphenylstibonium salts played a crucial role in the synthesis of mixed-ligand complexes, expanding the scope of inorganic synthesis and crystallography (Sharutin et al., 2004).

Catalysis and Organic Synthesis

  • Palladium-Catalyzed Reactions : In organic synthesis, tetraphenylstibonium compounds have been utilized in palladium-catalyzed reactions, showcasing their importance in facilitating complex chemical transformations (Kamiya et al., 2006).

  • Cycloaddition Reactions : These compounds have also been instrumental in cycloaddition reactions, which are pivotal in the synthesis of various organic compounds and intermediates (Fujiwara et al., 2009).

Biomedical Applications

  • Antimicrobial and Antitumor Activities : Tetraphenylstibonium(V) carboxylates were investigated for their in vitro antimicrobial and antitumor activities, highlighting the potential biomedical applications of these compounds (Singhal et al., 2008).

Sensing and Detection

  • Fluoride Ion Sensing in Water : Tetraarylstibonium cations have been synthesized and used as sensors for detecting fluoride ions in water, demonstrating their utility in environmental monitoring and analytical chemistry (Hirai et al., 2016).

properties

CAS RN

15912-81-9

Product Name

Tetraphenylstibonium

Molecular Formula

C24H20Sb+

Molecular Weight

430.2 g/mol

IUPAC Name

tetraphenylstibanium

InChI

InChI=1S/4C6H5.Sb/c4*1-2-4-6-5-3-1;/h4*1-5H;/q;;;;+1

InChI Key

SZOUUWBVOLRGQM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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